molecular formula C8H11ClN2O B1339995 H-D-Phg-NH2.HCl CAS No. 63291-39-4

H-D-Phg-NH2.HCl

Cat. No.: B1339995
CAS No.: 63291-39-4
M. Wt: 186.64 g/mol
InChI Key: LXOAFHGMXCFTOU-OGFXRTJISA-N
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Mechanism of Action

Target of Action

H-D-Phg-NH2.HCl, also known as D-Phenylglycinamide, is a compound used for scientific research and development Similar compounds have been known to interact with opioid receptors .

Mode of Action

The exact mode of action of H-D-Phg-NH2It’s known that d-phenylglycinamide compounds can undergo reactions such as the wolff-kishner reduction . In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .

Biochemical Pathways

The specific biochemical pathways affected by H-D-Phg-NH2D-phenylglycinamide compounds are known to be involved in the synthesis of ampicillin by acyl transfer from d-(-)-phenylglycine amide (d-pga) to 6-aminopenicillanic acid (6-apa), which becomes more effective when a judiciously chosen ph gradient is applied in the course of the process .

Pharmacokinetics

The pharmacokinetics of H-D-Phg-NH2The compound has a molecular weight of 186.6 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of H-D-Phg-NH2It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a well-ventilated place and keep the container tightly closed . Furthermore, the compound should be handled with protective gloves, protective clothing, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

H-D-Phg-NH2.HCl interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in the synthesis of ampicillin, a semi-synthetic antibiotic, through the penicillin acylase-catalyzed process. The compound’s role in these reactions is crucial, and its interactions with other biomolecules are complex and multifaceted .

Molecular Mechanism

The molecular mechanism of H-D-Phg-NH2HCl involves complex binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of H-D-Phg-NH2HCl can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is part of an artificial D-Phg biosynthesis pathway that starts from phenylpyruvate, the direct precursor of L-phenylalanine . This pathway involves the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not fully understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phg-NH2.HCl typically involves the reaction of phenylglycine with ammonia or an amine under acidic conditions to form the amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but with optimized reaction conditions for higher yield and purity. This may include the use of advanced reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

H-D-Phg-NH2.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

H-D-Phg-NH2.HCl is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

H-D-Phg-NH2.HCl can be compared to other similar compounds, such as:

This compound is unique due to its specific amide structure and hydrochloride salt form, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAFHGMXCFTOU-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584195
Record name (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63291-39-4
Record name (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-2-Amino-2-phenylacetamide hydrochloride
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